Cas no 2145446-02-0 (3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine)

3-(2-Chlorophenyl)-4-fluoro-1H-pyrazol-5-amine is a fluorinated pyrazole derivative featuring a chlorophenyl substituent, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro groups on the aromatic and pyrazole rings, respectively, contributes to its reactivity and potential for further functionalization. This compound is particularly valuable in the development of biologically active molecules due to its structural rigidity and electronic properties, which can influence binding affinity and metabolic stability. Its high purity and well-defined structure make it suitable for precision applications in medicinal chemistry and material science research.
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine structure
2145446-02-0 structure
Product name:3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
CAS No:2145446-02-0
MF:C9H7ClFN3
MW:211.623383760452
CID:6547057
PubChem ID:165948261

3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
    • 2145446-02-0
    • EN300-1149564
    • Inchi: 1S/C9H7ClFN3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
    • InChI Key: ROTKVKKETWXBDK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=C(C(N)=NN1)F

Computed Properties

  • Exact Mass: 211.0312531g/mol
  • Monoisotopic Mass: 211.0312531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.7Ų

3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1149564-10.0g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0
10g
$5037.0 2023-05-24
Enamine
EN300-1149564-2.5g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
2.5g
$1931.0 2023-10-25
Enamine
EN300-1149564-10g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
10g
$4236.0 2023-10-25
Enamine
EN300-1149564-5.0g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0
5g
$3396.0 2023-05-24
Enamine
EN300-1149564-0.25g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
0.25g
$906.0 2023-10-25
Enamine
EN300-1149564-5g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
5g
$2858.0 2023-10-25
Enamine
EN300-1149564-0.1g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
0.1g
$867.0 2023-10-25
Enamine
EN300-1149564-1.0g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0
1g
$1172.0 2023-05-24
Enamine
EN300-1149564-0.05g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
0.05g
$827.0 2023-10-25
Enamine
EN300-1149564-0.5g
3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine
2145446-02-0 95%
0.5g
$946.0 2023-10-25

Additional information on 3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Comprehensive Overview of 3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine (CAS No. 2145446-02-0)

3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine is a specialized chemical compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 2-chlorophenyl and 4-fluoro substituents, make it a valuable intermediate for developing novel bioactive molecules. The compound's CAS number, 2145446-02-0, ensures precise identification in global chemical databases, facilitating research and regulatory compliance.

Recent trends in drug discovery highlight the growing interest in fluorinated pyrazole derivatives, with researchers exploring their applications in kinase inhibition and antimicrobial agents. The presence of both chlorine and fluorine atoms in this molecule enhances its metabolic stability and binding affinity—a key consideration addressed in popular search queries like "how does halogenation improve drug efficacy?" This aligns with industry demands for compounds that balance potency with pharmacokinetic properties.

Synthetic routes to 3-(2-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine often involve multi-step heterocyclic condensation, a topic frequently searched as "pyrazole synthesis optimization techniques." Analytical characterization typically employs LC-MS and 19F NMR spectroscopy, addressing common researcher questions about "fluorine NMR interpretation in drug development." The compound's molecular weight (MW: 211.62 g/mol) and LogP value (~2.3) suggest moderate lipophilicity, making it relevant to discussions on "QSAR modeling for lead optimization."

In material science applications, this pyrazole amine derivative shows promise as a ligand for transition metal catalysts, coinciding with increased searches for "N-heterocyclic ligands in cross-coupling reactions." Its thermal stability (decomposition >250°C) makes it suitable for high-temperature processes, while the 5-amine group provides versatile derivatization options—frequently explored in forums discussing "selective functionalization of polyhalogenated heterocycles."

Regulatory perspectives on 2145446-02-0 emphasize its classification as a non-controlled substance, with safety data sheets recommending standard laboratory precautions. This addresses frequent queries about "handling halogenated nitrogen heterocycles safely." The compound's patent landscape reveals applications in crop protection formulations, connecting to trending topics like "sustainable agrochemical adjuvants."

Future research directions may explore this molecule's role in developing PET radiotracers (leveraging its 4-fluoro moiety) or as a scaffold for allosteric modulators—topics gaining traction in medicinal chemistry circles. Its structural similarity to commercial fungicides also positions it as a candidate for "resistance-breaking agrochemicals," a hot topic in agricultural biotechnology forums.

For researchers sourcing CAS 2145446-02-0, analytical certificates should specify HPLC purity (>98%) and confirm the absence of isomeric impurities—a quality concern often raised in supplier evaluations. Storage recommendations (-20°C under argon) reflect best practices for amino-pyrazole stability, addressing common storage-related degradation questions.

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